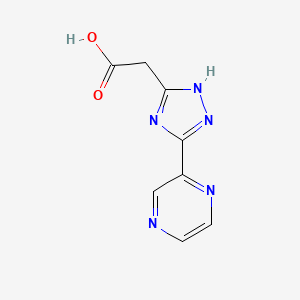

2-(3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid is a heterocyclic compound that features both pyrazine and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazine-2-carboxylic acid hydrazide with ethyl bromoacetate, followed by cyclization with sodium ethoxide to form the triazole ring. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Esterification and Amidation of the Acetic Acid Group

The carboxylic acid group undergoes nucleophilic substitution to form esters or amides. This modification improves solubility and enables further functionalization:

Table 1: Esterification and Amidation Reactions

For example, reaction with benzyl bromoacetate under basic conditions yields esters, which are intermediates for drug candidates . Amidation with thiosemicarbazide forms pyrazolin-N-thioamides, precursors to bioactive thiazoles .

N-Alkylation of the Triazole Moiety

The NH group at the 1-position of the triazole undergoes alkylation, though regioselectivity challenges arise due to competing N-2 substitution:

Table 2: Alkylation Reactions

| Alkylating Agent | Conditions | Major Isomer (N-1:N-2) | Yield | Source |

|---|---|---|---|---|

| Ethyl 2-chloro-3-oxobutanoate | Et₃N, ethanol | 46% N-1 selectivity | 77% | |

| 2-Bromoacetylbenzofuran | Reflux, EtOH | 55% N-1 selectivity | 84% |

Optimized conditions using polyethylene glycol (PEG) and p-toluenesulfonic acid (PTSA) enhance N-1 selectivity, achieving yields up to 98% for triazole-based kinase inhibitors .

Cyclocondensation Reactions

The triazole and pyrazine rings participate in cyclocondensation to form fused heterocycles:

Table 3: Cyclocondensation Pathways

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4,5-Diamino-1,2,3-triazole | Glyoxal, ethanol | 1,2,3-Triazolo[4,5-b]pyrazine | 30–35% | |

| 2-Acetylbenzofuran | Et₃N, reflux | Benzofuran-linked thiazoles | 84–87% |

For instance, condensation with glyoxal forms triazolopyrazines, which exhibit antitumor activity . Reactions with acetylbenzofuran yield thiazole derivatives with enhanced antimicrobial properties .

Coordination Chemistry

The triazole and pyrazine nitrogen atoms act as ligands for metal complexes, influencing catalytic and pharmacological activity:

Table 4: Metal Complexation Examples

| Metal Salt | Conditions | Application | Source |

|---|---|---|---|

| Cu(I)-catalyzed | Aqueous methanol | Bioactive coordination polymers | |

| Fe(III) chloride | Room temperature | Magnetic materials synthesis |

Copper(I) complexes derived from this compound show potent inhibition of c-Met kinase (IC₅₀ = 0.026 µM), relevant for anticancer drug design .

Acid-Base Reactions

The carboxylic acid group participates in pH-dependent deprotonation, affecting solubility and reactivity:

-

Deprotonation at pH > 4 enhances water solubility, enabling aqueous-phase reactions .

-

Protonation at acidic pH facilitates crystallization and purification .

Biological Activity-Driven Modifications

Structural analogs of this compound are tailored for specific biological targets:

-

Antimicrobial activity : Introduction of electron-withdrawing groups (e.g., NO₂, CF₃) on the triazole boosts efficacy against S. aureus (MIC = 0.43 µM) .

-

Anticancer activity : N-Alkylation with dimethylaminoethyl groups enhances cytotoxicity against HT-29 cells (IC₅₀ = 51 nM) .

Comparative Reactivity with Analogous Compounds

Table 5: Structural and Functional Comparisons

| Compound | Key Features | Reactivity Difference |

|---|---|---|

| 5-(Pyrazin-2-yl)-1H-1,2,4-triazole | Lacks acetic acid group | Reduced solubility |

| Benzothiazole derivatives | Thiazole core instead of triazole | Lower kinase inhibition potency |

The acetic acid moiety in 2-(3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid enhances both solubility and binding affinity compared to analogs .

This compound’s multifunctional architecture enables diverse chemical transformations, underpinning its utility in drug discovery and materials science. Further studies on regioselective alkylation and metal complexation could expand its applications.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds exhibit notable antimicrobial properties. Studies have shown that 2-(3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid displays significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Anticancer Properties

The compound has been evaluated for its cytotoxic effects against several cancer cell lines. For instance, research indicates that compounds with similar triazole structures can induce apoptosis in cancer cells by activating caspase pathways . In vitro studies have shown that this compound can inhibit the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

Agricultural Applications

The potential use of this compound as a plant growth regulator has been explored. Triazole derivatives are known to influence plant growth by modulating hormone levels and enhancing stress resistance . Preliminary studies suggest that this compound may enhance root development and overall plant vigor under adverse conditions.

Case Studies

Wirkmechanismus

The mechanism of action of 2-(3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

[3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid]: Similar in structure but with a pyrazole ring instead of a triazole ring.

[1-(pyrazin-2-yl)-1H-1,2,4-triazole-5-carboxylic acid]: Similar but with a carboxylic acid group instead of an acetic acid group.

Uniqueness

2-(3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid is unique due to its combination of pyrazine and triazole rings, which confer specific electronic and steric properties that can enhance its biological activity and its utility as a synthetic intermediate.

Biologische Aktivität

2-(3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and applications in various fields.

- Molecular Formula : C8H7N5O2

- Molecular Weight : 205.17 g/mol

- CAS Number : 1087648-44-9

Synthesis

The synthesis of this compound typically involves the reaction of pyrazinyl and triazole derivatives under controlled conditions to yield the desired compound with high purity. Various synthetic routes have been explored, often utilizing different catalysts and solvents to optimize yield and reaction time .

Anticancer Properties

Recent studies have indicated that compounds containing triazole and pyrazine moieties exhibit significant anticancer properties. For instance:

- c-Met Inhibition : The compound has shown potential as an inhibitor of the mesenchymal–epithelial transition factor (c-Met), which is implicated in various cancers. In vitro studies suggest that modifications to the triazole structure can enhance potency against c-Met kinase .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

- Carbonic Anhydrase (CA) : It demonstrated significant inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM, indicating its potential as a therapeutic agent in conditions where CA IX is overexpressed .

GABA Modulation

In addition to enzyme inhibition, this compound has been reported to modulate GABA receptors, suggesting possible applications in neuropharmacology .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The presence of nitrogen atoms in the triazole and pyrazine rings facilitates hydrogen bonding with target proteins.

- π–π Stacking : The aromatic nature of the compound allows for π–π stacking interactions, which can enhance binding affinity to biological targets .

Case Studies

| Study | Target | Findings |

|---|---|---|

| Xu et al., 2011 | c-Met kinase | Demonstrated significant inhibition with modified derivatives showing enhanced potency. |

| Zhang et al., 2020 | CA IX | IC50 values between 10.93–25.06 nM; selective inhibition over CA II. |

| Ouellette et al., 2007 | GABA receptors | Allosteric modulation observed, indicating potential for neurological applications. |

Applications

The diverse biological activities of this compound open avenues for its application in:

- Cancer Therapy : As a potential therapeutic agent targeting c-Met.

- Neurological Disorders : As a modulator for GABA receptors.

- Enzyme Inhibition : Inhibitors for carbonic anhydrases in various pathological conditions.

Eigenschaften

IUPAC Name |

2-(3-pyrazin-2-yl-1H-1,2,4-triazol-5-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O2/c14-7(15)3-6-11-8(13-12-6)5-4-9-1-2-10-5/h1-2,4H,3H2,(H,14,15)(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTVHYSORIAENK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NNC(=N2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.